molecular formula C13H21NO3S B2386032 N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 2097889-64-8

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2386032
CAS No.: 2097889-64-8
M. Wt: 271.38
InChI Key: VPGRPHFUSZHJAR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide (CAS 2097889-64-8) is a synthetic organic compound with a molecular formula of C13H21NO3S and a molecular weight of 271.38 g/mol . This molecule features a pivalamide group (2,2-dimethylpropanamide) linked via a nitrogen atom to an ethane chain that incorporates both a thiophen-3-yl heteroaromatic ring and a terminal 2-hydroxyethoxy segment, offering a unique structure for chemical and pharmaceutical research . The compound's structure, defined by the SMILES notation CC(C)(C)C(=O)NCC(OCCO)c1ccsc1, includes several rotatable bonds and hydrogen bond donor and acceptor sites, contributing to its potential interactions and physicochemical properties . While its specific biological profile is an area of ongoing investigation, analogs and derivatives of similar amide-containing compounds have demonstrated significant utility in various research fields, including medicinal chemistry and herbicide development . This reagent is provided as a high-purity material for research purposes exclusively. It is intended for use in laboratory settings only by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-13(2,3)12(16)14-8-11(17-6-5-15)10-4-7-18-9-10/h4,7,9,11,15H,5-6,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRPHFUSZHJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene compounds act as voltage-gated sodium channel blockers, which can affect nerve signal transmission .

Comparison with Similar Compounds

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide (F1V)

  • Structure : Replaces the thiophen-3-yl group with a 5-methoxyindole moiety.
  • Molecular Formula : C₁₆H₂₂N₂O₂ .
  • The indole group enhances π-π stacking interactions in binding pockets compared to thiophene .
  • Research Findings : Used in complex systems to study ligand-protein interactions, highlighting the role of hydrophobic substituents (e.g., 2,2-dimethylpropanamide) in stabilizing binding .

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

  • Structure : Substitutes thiophen-3-yl with a benzodiazolyl group.
  • Molecular Formula: Not explicitly stated, but inferred as C₁₄H₁₈N₄O .
  • Research Gaps: Limited biological data, but computational studies suggest moderate logP values due to the polar diazole ring .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structure : Features a naphthalene moiety instead of thiophene and a methoxy group.
  • Molecular Formula : C₂₀H₂₁N₃O₂ .
  • Key Properties : Exhibited high yield in synthesis (amide coupling between tryptamine and naproxen) and was characterized via NMR and mass spectrometry. The naphthalene group enhances UV absorption, useful in analytical detection .
  • Applications : Investigated for SARS-CoV-2 activity, though results are unspecified in the evidence .

N-[2-(Aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide

  • Structure: Contains a trifluoroethoxy group and aminomethylphenyl substituent.
  • Molecular Formula : C₁₂H₁₅F₃N₂O₂ .
  • Key Properties: The trifluoroethoxy group increases metabolic stability and lipophilicity (logP ~2.5). The aminomethylphenyl group enables conjugation with targeting vectors .

Structural and Functional Analysis

Substituent Effects on Solubility and Binding

  • Thiophen-3-yl vs.
  • Hydroxyethoxy vs. Trifluoroethoxy : The hydroxyethoxy group improves aqueous solubility, whereas trifluoroethoxy enhances membrane permeability .

Data Table: Key Parameters of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide Not provided ~295.4 (estimated) Thiophen-3-yl, hydroxyethoxy Potential enzyme inhibition
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide (F1V) C₁₆H₂₂N₂O₂ 274.36 5-Methoxyindole CoaD interaction
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide C₁₄H₁₈N₄O 258.32 Benzodiazolyl Computational logP ~2.8
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₀H₂₁N₃O₂ 335.40 Naphthalene, methoxy SARS-CoV-2 research
N-[2-(Aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide C₁₂H₁₅F₃N₂O₂ 276.25 Trifluoroethoxy, aminomethylphenyl Enhanced metabolic stability

Biological Activity

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

  • Thiophene Ring : This heterocyclic structure is known for its electron-rich nature, which can enhance the compound's reactivity and interaction with biological targets.
  • Hydroxyethoxy Group : Enhances solubility and hydrogen bonding capabilities, potentially influencing pharmacokinetics and bioavailability.
  • Dimethylpropanamide Backbone : Provides stability and may influence the compound's interaction with enzymes or receptors.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still being investigated, but preliminary studies suggest promising potential.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,4-dihydrobenzo[b][1,4]dioxepineSimilar core structure; different thiophene substitutionAntimicrobial
Thiophene-based sulfonamidesContains thiophene and sulfonamide groupsAntimicrobial and anti-inflammatory
2-HydroxybenzanilidesHydroxy groups on benzanilide structureAntimicrobial

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, compounds with similar structures have been shown to interact with various biological targets:

  • Enzyme Inhibition : Some thiophene derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Binding : The hydroxyethoxy group may facilitate binding to specific receptors involved in inflammatory responses or cell signaling.
  • Antioxidant Activity : Compounds featuring thiophene rings often exhibit antioxidant properties, which could contribute to their therapeutic effects.

Future Research Directions

Further investigation is warranted to fully understand the biological activity of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and pharmacokinetics of the compound.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with a thiophene derivative (e.g., thiophen-3-ylmethanol), where the hydroxyethyl group is introduced via nucleophilic substitution or epoxide ring-opening reactions. For example:

Step 1 : React thiophen-3-ylmethanol with ethylene oxide under basic conditions to form the hydroxyethoxy-thiophene intermediate.

Step 2 : Couple this intermediate with 2,2-dimethylpropanoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Optimization involves adjusting temperature (0–25°C), solvent polarity, and stoichiometry to maximize yield (>70%). Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons), hydroxyethoxy group (δ 3.5–4.2 ppm), and dimethylpropanamide (δ 1.2 ppm for methyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) at 1 mL/min flow rate.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 312.15) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Pre-solubilize in DMSO (<1% v/v) for biological assays to avoid precipitation.
  • Stability : Conduct stability studies under varying pH (4–9) and temperatures (4°C, 25°C). Use LC-MS to monitor degradation products (e.g., hydrolysis of the amide bond under acidic conditions). Store lyophilized at -20°C .

Advanced Research Questions

Q. What mechanisms underlie the compound’s bioactivity, and how can target interactions be validated?

  • Methodological Answer : Hypothesized mechanisms include inhibition of enzymes (e.g., kinases) via hydrogen bonding between the hydroxyethoxy group and catalytic residues. Validate using:
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure binding kinetics (KD_D) in real-time.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions. Prioritize residues within 4 Å of the thiophene ring for mutagenesis studies.
  • Cellular Assays : Test dose-dependent inhibition (IC50_{50}) in cell lines overexpressing the target. Compare with structural analogs to identify critical functional groups .

Q. How can computational modeling predict the compound’s conformational flexibility and interaction dynamics?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze root-mean-square deviation (RMSD) to assess stability.
  • QM/MM Calculations : Use Gaussian 16 to model electronic interactions at the binding site (B3LYP/6-31G* level). Identify charge transfer between the amide carbonyl and receptor residues.
  • Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the hydroxyethoxy group) to guide lead optimization .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :
  • Reproduce Conditions : Systematically vary catalysts (e.g., switch from BF3_3-etherate to TMSOTf) or solvents (DMF vs. THF) to identify optimal parameters.
  • Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity. For bioactivity discrepancies, validate assay protocols (e.g., ATP levels in viability assays) and cell line authenticity (STR profiling).
  • Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography to rule out polymorphic variations .

Q. What strategies enable structure-activity relationship (SAR) studies using analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the thiophene ring with furan () or modify the hydroxyethoxy chain length. Compare IC50_{50} values in enzyme inhibition assays.
  • Data Table :
Analog StructureModificationBioactivity (IC50_{50}, μM)
Thiophene → FuranReduced aromaticity12.5 → 45.2
Hydroxyethoxy → MethoxyLoss of H-bond donor>100
  • Statistical Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity .

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